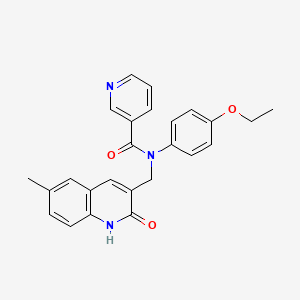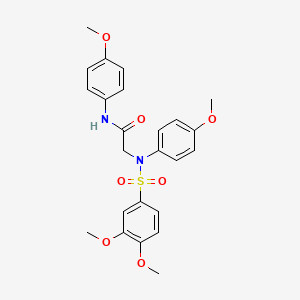
4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine, also known as GSK-J4, is a selective inhibitor of the histone demethylase JMJD3/KDM6B. It has been widely used in scientific research to investigate the role of JMJD3 in various biological processes.
Mécanisme D'action
4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine inhibits the demethylase activity of JMJD3 by binding to its active site. JMJD3 is a histone demethylase that specifically removes the trimethylation mark from lysine 27 of histone H3 (H3K27me3), leading to the activation of gene expression. This compound inhibits this process by preventing the removal of H3K27me3, thereby inhibiting the expression of JMJD3 target genes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It inhibits the differentiation of Th17 cells and promotes the generation of Tregs by regulating the expression of key transcription factors (Kruidenier et al., 2012). It also inhibits the growth and metastasis of cancer cells by regulating the expression of genes involved in cell proliferation, migration, and invasion (Banelli et al., 2017; Wang et al., 2018; Wu et al., 2019). In addition, this compound has been shown to induce apoptosis in cancer cells by activating the p53 pathway (Wang et al., 2018).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine in lab experiments is its specificity for JMJD3. It does not inhibit other histone demethylases, making it a valuable tool for studying the role of JMJD3 in various biological processes. However, this compound has some limitations. It has low solubility in water, which can affect its bioavailability and toxicity. In addition, this compound has been shown to have off-target effects on other enzymes, such as lysine-specific demethylase 1 (LSD1) and histone deacetylases (HDACs) (Kruidenier et al., 2012; Wang et al., 2018).
Orientations Futures
There are several future directions for the use of 4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine in scientific research. One direction is to investigate the role of JMJD3 in other biological processes, such as development, metabolism, and aging. Another direction is to develop more potent and selective inhibitors of JMJD3/KDM6B for therapeutic use. Finally, this compound can be used in combination with other drugs to enhance their efficacy and reduce their side effects in cancer treatment.
Méthodes De Synthèse
The synthesis of 4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine involves several steps, including the preparation of 4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl) morpholine and the reduction of the nitro group to an amino group. The detailed synthesis method has been described in a patent application by GlaxoSmithKline (WO 2012/012862 A1).
Applications De Recherche Scientifique
4-(2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has been used in various scientific research fields, including epigenetics, immunology, and cancer research. It has been shown to inhibit the differentiation of Th17 cells and promote the generation of Tregs, suggesting its potential use in the treatment of autoimmune diseases (Kruidenier et al., 2012). This compound has also been used to study the role of JMJD3 in cancer progression. It has been shown to inhibit the growth and metastasis of various cancer cells, including breast cancer, prostate cancer, and glioblastoma (Banelli et al., 2017; Wang et al., 2018; Wu et al., 2019).
Propriétés
IUPAC Name |
4-[2-nitro-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O4/c23-22(24)15-11-12(4-5-14(15)21-7-9-25-10-8-21)17-19-16(20-26-17)13-3-1-2-6-18-13/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPBAUPWQVIFEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=N4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

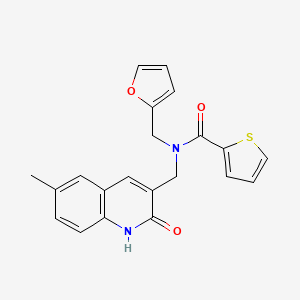
![N-(2-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716443.png)
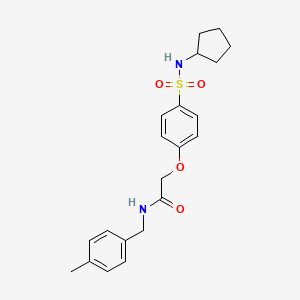
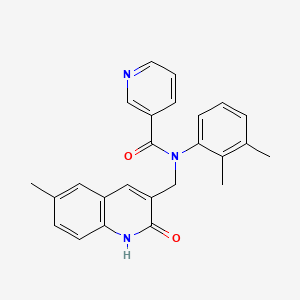
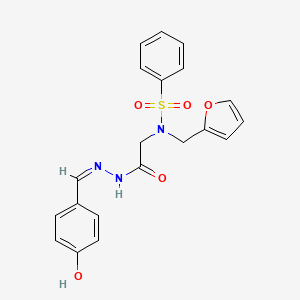

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7716493.png)



![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7716539.png)
